3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-benzyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2OS2/c21-15-7-6-14(16(22)10-15)12-27-20-23-17-8-9-26-18(17)19(25)24(20)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREZUPGWGWXVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications.
Synthesis
The synthesis of this compound involves several steps, typically starting from substituted pyrimidine derivatives. A common method includes the reaction of 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate, followed by the introduction of carbon disulfide and 2,4-dichlorobenzyl chloride under reflux conditions. The final product is purified through column chromatography to yield a pale yellow solid with notable crystal formation .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one exhibit broad-spectrum antimicrobial activity. In vitro tests have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, the minimal inhibitory concentration (MIC) values for certain derivatives were found to be as low as 50 μg/mL against tested organisms .
Anticancer Properties
Research has indicated that thieno[3,2-d]pyrimidine derivatives possess anticancer properties. In vitro assays conducted on human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) revealed moderate inhibitory activities against cell proliferation. Compounds derived from this class have been shown to induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer’s. Preliminary results indicate that certain derivatives exhibit potent inhibitory effects comparable to established drugs such as donepezil. The IC50 values for these compounds ranged in the nanomolar range, highlighting their potential as therapeutic agents in managing cholinergic dysfunctions .
Study on Antimicrobial Efficacy
A study focused on the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives reported significant results against both Gram-positive and Gram-negative bacteria. The compound this compound was included in the evaluation and showed promising results with an MIC value of 25 μg/mL against Staphylococcus aureus and Escherichia coli.
Evaluation of Anticancer Activity
In another research project, the anticancer potential of this compound was investigated through cell viability assays. The results indicated that at concentrations above 10 μM, significant reductions in cell viability were observed in MDA-MB-231 cells. The study concluded that the compound could be a lead candidate for further development in cancer therapies due to its ability to inhibit cell growth effectively.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions that can be catalyzed by acids or bases.
- Introduction of Benzyl Groups : The benzyl groups are introduced via nucleophilic substitution reactions with appropriate halides.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Recent studies have highlighted the compound's diverse biological activities:
- Antibacterial Properties : Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit potent antibacterial activity against various strains of bacteria. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively, suggesting that this compound could possess similar properties .
- Anticancer Potential : There is growing evidence that thieno[3,2-d]pyrimidine derivatives can act on multiple cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of cell cycle progression .
Case Studies
- Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of several thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzyl group significantly enhanced antibacterial potency .
- Anticancer Studies : In vitro studies on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects at micromolar concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Comparison with Similar Compounds
Table 2: Comparative Properties of Thienopyrimidinones
*Predicted using substituent contributions.
Q & A
Basic: What are the common synthetic routes for preparing 3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?
Answer:
The compound is typically synthesized via cyclocondensation and heterocyclization. A key method involves refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO . Alternatively, hydrazine hydrate in dry pyridine under reflux conditions can replace thiol groups with hydrazine derivatives, as demonstrated in the synthesis of analogous thieno-pyrimidinones .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are standard for structural confirmation. NMR identifies substituent positions (e.g., benzyl and dichlorobenzyl groups), while IR confirms functional groups like thioether (-S-) and carbonyl (C=O) . High-resolution mass spectrometry (HRMS) is recommended for molecular weight validation.
Advanced: How can reaction conditions be optimized to improve yields of this compound?
Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclocondensation efficiency .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) promote heterocyclization .
- Temperature control : Reflux in ethanol (78°C) balances reaction rate and side-product minimization .
- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product from byproducts .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Answer:
SAR studies involve:
- Analog synthesis : Modifying substituents (e.g., benzyl, dichlorobenzyl) to assess impact on bioactivity .
- In vitro assays : Testing anti-inflammatory or enzyme inhibition (e.g., tyrosinase) .
- Computational docking : Molecular docking into target protein active sites (e.g., cyclooxygenase-2) to predict binding interactions .
Advanced: How should researchers resolve contradictions in reported synthetic yields or purity?
Answer:
- Reproducibility checks : Validate methods using identical reagents and conditions.
- Byproduct analysis : Use HPLC or GC-MS to identify impurities from competing reaction pathways .
- Kinetic studies : Monitor reaction progress via TLC or in situ NMR to pinpoint optimal stopping points .
Advanced: What experimental designs are suitable for assessing its environmental toxicity?
Answer:
Adopt a tiered approach:
- Abiotic studies : Measure hydrolysis/photodegradation rates under controlled pH and UV light .
- Biotic assays : Use in vitro models (e.g., zebrafish embryos) to evaluate acute toxicity (LC50) .
- Ecological risk assessment : Model partitioning coefficients (log P) to predict bioaccumulation .
Advanced: How can computational modeling enhance understanding of its mechanism of action?
Answer:
- Molecular dynamics (MD) simulations : Predict stability of ligand-protein complexes over time .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- Pharmacophore mapping : Identify critical functional groups for target binding .
Advanced: How to design studies evaluating its environmental persistence?
Answer:
- Fate analysis : Track degradation products via LC-MS/MS in soil/water matrices .
- Microcosm experiments : Simulate natural ecosystems to study biodegradation pathways .
- QSAR modeling : Correlate structural descriptors (e.g., halogen count) with half-life data .
Advanced: What advanced analytical methods quantify trace impurities in this compound?
Answer:
- LC-MS/MS : Detects sub-ppm impurities using selective ion monitoring .
- X-ray crystallography : Resolves structural ambiguities (e.g., stereochemistry) .
- Elemental analysis : Validates purity by comparing theoretical vs. experimental C/H/N/S content .
Basic: What theoretical frameworks guide research on this compound’s biological activity?
Answer:
Research is often framed by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
